BenchChemオンラインストアへようこそ!

Ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate

Computational chemistry QM LUMO analysis Cross-coupling chemoselectivity

This polyhalogenated pyrimidine delivers a predictable three-tier electrophilic reactivity gradient (C5–Br ≫ C2–Cl > C6–Cl), enabling programmed Suzuki-Miyaura/Sonogashira coupling at C5 followed by sequential orthogonal SNAr aminations at C2 and C6 in a single synthetic sequence. Unlike 5-bromo-2,4-dichloropyrimidine (where C4–Cl reacts first) or positional isomers with swapped Br/ester regiochemistry, the 4-ester electronically deactivates that site, ensuring chemo- and regioselective cross-coupling. Patented as a key intermediate for 5-substituted pyrimidine carbocyclic nucleoside drugs and kinase inhibitor scaffolds. Ideal for PROTAC design requiring three orthogonally addressable halogen handles (C5–Br for warhead, C2–Cl for linker, C6–Cl for E3 ligase ligand) while retaining a convertible ester at C4. Verify Br regiochemistry at C5 (not C4) by ¹H NMR/LCMS upon receipt before scale-up.

Molecular Formula C7H5BrCl2N2O2
Molecular Weight 299.93 g/mol
Cat. No. B15336010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate
Molecular FormulaC7H5BrCl2N2O2
Molecular Weight299.93 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)Br
InChIInChI=1S/C7H5BrCl2N2O2/c1-2-14-6(13)4-3(8)5(9)12-7(10)11-4/h2H2,1H3
InChIKeyVZWVFBRZTJSIEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Bromo-2,6-Dichloropyrimidine-4-Carboxylate: A Tri-Halogenated Pyrimidine Building Block for Sequential Functionalization


Ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate is a polyhalogenated pyrimidine derivative bearing bromine at the 5-position, chlorine atoms at the 2- and 6-positions, and an ethyl ester at the 4-position . This specific substitution pattern generates a differentiated electrophilic reactivity gradient (Br > C2–Cl > C6–Cl) that is predictable by computational LUMO analysis and C–X bond vibrational frequency calculations, enabling programmed, multi-step cross-coupling sequences that single- or di-halogenated analogs cannot achieve [1]. The compound is patented as a key intermediate for 5-substituted pyrimidine carbocyclic nucleoside drugs and various kinase inhibitor scaffolds, where the 5-bromo handle is retained for late-stage diversification while the 2,6-dichloro groups are sequentially displaced [1][2]. With a molecular formula of C₇H₅BrCl₂N₂O₂ and a molecular weight of 299.93 g/mol, it is commercially available at ≥95% purity and is exclusively intended for research and development use .

Why In-Class Polyhalogenated Pyrimidines Cannot Replace Ethyl 5-Bromo-2,6-Dichloropyrimidine-4-Carboxylate


Superficially similar trihalogenated pyrimidines—such as 5-bromo-2,4-dichloropyrimidine or ethyl 4-bromo-2,6-dichloropyrimidine-5-carboxylate—exhibit fundamentally different chemo- and regioselectivity profiles that preclude their interchangeable use in multi-step synthesis. In the widely used 5-bromo-2,4-dichloropyrimidine scaffold, LUMO analysis predicts that the C4–Cl is the exclusive first site of oxidative addition, with the C5–Br only becoming accessible in a second, higher-temperature step after the C4 position has been blocked [1]. In contrast, the target compound places the ester group at the 4-position, which electronically deactivates that site and shifts the primary electrophilic center to the 5-bromo group, while the 2,6-dichloro arrangement provides a symmetrical, sequentially addressable pair of chlorine leaving groups. Positional isomers—for example, ethyl 4-bromo-2,6-dichloropyrimidine-5-carboxylate (CAS 2957895-39-3)—locate the bromine and ester at swapped positions, completely reversing the functionalization sequence and yielding distinct downstream intermediates . Simply stated, no alternative pyrimidine building block simultaneously offers: (i) a bromine at the electronically preferred C5 position for initial Suzuki/Sonogashira coupling, (ii) two chlorine atoms at the C2 and C6 positions for subsequent orthogonal SNAr reactions, and (iii) an ester at C4 that preserves an electron-withdrawing, convertible handle throughout the sequence.

Quantitative Differentiation Evidence for Ethyl 5-Bromo-2,6-Dichloropyrimidine-4-Carboxylate Versus Closest Analogs


Computationally Predicted First-Site Electrophilic Reactivity: Target Compound vs. 5-Bromo-2,4-Dichloropyrimidine

For the comparator 5-bromo-2,4-dichloropyrimidine, quantum mechanical (QM) LUMO calculations reveal that the C4 carbon (bearing a chlorine atom) has an exclusive, large LUMO lobe, directing the first oxidative addition exclusively to the C4–Cl bond, while the C5–Br remains inert at this stage [1]. This forces a C4-first, C5-second coupling sequence that is rigidly predetermined. For the target compound, ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate, the 4-position is occupied by an electron-withdrawing ethyl ester rather than a chlorine atom, which computationally shifts the primary LUMO lobe to the C5 carbon bearing the bromine atom, making the C5–Br the predicted first site of palladium-mediated cross-coupling, followed by the C2–Cl and finally the C6–Cl. This inversion of the coupling sequence relative to 5-bromo-2,4-dichloropyrimidine is a direct consequence of the unique 4-COOEt/5-Br/2,6-Cl₂ substitution architecture and has been validated by analogous predictive workflows published for polyhalogenated pyrimidine systems [1].

Computational chemistry QM LUMO analysis Cross-coupling chemoselectivity Polyhalogenated heterocycles

Positional Isomer Differentiation: 4-Br vs. 5-Br Substitution in 2,6-Dichloropyrimidine Carboxylates

The closest positional isomer, ethyl 4-bromo-2,6-dichloropyrimidine-5-carboxylate (CAS 2957895-39-3, MF C₇H₅BrCl₂N₂O₂, MW 299.94), has the bromine and ethyl carboxylate groups swapped relative to the target compound . This positional swap fundamentally alters the regiochemical outcome of any subsequent functionalization: in the target compound the bromine at C5 serves as the first cross-coupling handle, whereas in the 4-bromo isomer the bromine is at the C4 position adjacent to the C5 ester, which sterically and electronically modifies its reactivity. The 4-bromo isomer is commercially available at 98% purity from Leyan (Catalog 2160068), confirming it is a distinct, separately sourced entity . No analytical data from the same study exist that directly compare reaction rates of these two isomers under identical conditions; however, the structural difference is sufficient to predict divergent reactivity based on well-established pyrimidine SNAr positional reactivity rules (C4 > C2 for chloro displacement, with bromine being more reactive than chlorine at the same position) [1]. Selective procurement of the correct isomer is therefore mandatory for synthetic reproducibility.

Positional isomerism Regioselectivity Pyrimidine carboxylate building blocks Medicinal chemistry intermediates

Differential Halogen Composition: Three Unique Reactive Handles vs. the Non-Brominated Analog

The non-brominated analog ethyl 2,6-dichloropyrimidine-4-carboxylate (CAS 18127-43-0, MF C₇H₆Cl₂N₂O₂, MW 221.04) contains only two chlorine leaving groups and lacks the C5 bromine atom entirely . This structural difference eliminates the possibility of a C5-selective cross-coupling step. In the target compound, the C5 bromine atom provides a distinctly weaker C–X bond (predicted C–Br IR stretching frequency ~1165 cm⁻¹) compared to the C–Cl bonds (~1191 cm⁻¹), enabling chemoselective oxidative addition at the bromine-bearing carbon before any chlorine displacement [1]. This three-tier reactivity gradient (C5–Br > C2–Cl > C6–Cl) is unique to the 5-bromo-2,6-dichloro-4-carboxylate architecture and is absent in the non-brominated analog, which offers only two chlorine atoms with modest differentiation (C4–Cl > C2–Cl in the 2,4-dichloro series) [1]. The target compound thus enables one additional orthogonal diversification step compared to its dihalogenated counterpart.

Halogen reactivity gradient Sequential functionalization C–X bond strength SNAr regioselectivity

Patent-Corroborated Utility as a Nucleoside Drug Intermediate: Target Compound vs. Generic Dichloropyrimidines

A patent assigned to He Y. explicitly designates ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate as the preferred intermediate for constructing 5-substituted pyrimidine carbocyclic nucleoside medicines, citing its operational simplicity, mild reaction conditions, and suitability for industrial scale-up [1]. In contrast, generic dichloropyrimidines (e.g., 2,4-dichloropyrimidine or 4,6-dichloropyrimidine) lack the 5-position bromine atom and therefore cannot directly yield 5-substituted nucleoside analogs without additional halogenation steps. The patent further describes a synthetic sequence wherein the 5-bromo group undergoes Sonogashira coupling with a carbocyclic sugar acetylene, followed by sequential displacement of the 2- and 6-chloro substituents with ammonia or amines, a route that is uniquely enabled by the target compound's halogen arrangement [1]. The target compound thus holds a privileged status in this specific therapeutic class.

Antiviral nucleosides Patent intermediate 5-Substituted pyrimidine Carbocyclic nucleoside

Recommended Procurement and Application Scenarios for Ethyl 5-Bromo-2,6-Dichloropyrimidine-4-Carboxylate


Multi-Step Sequential Cross-Coupling for Kinase Inhibitor Library Synthesis

Medicinal chemistry teams synthesizing kinase-focused libraries benefit from the compound's three-tier reactivity gradient (C5–Br ≫ C2–Cl > C6–Cl). The computational predictability of the first oxidative addition at C5–Br enables a programmed Suzuki-Miyaura (or Sonogashira) coupling to introduce aryl/alkynyl diversity at the 5-position, followed by sequential SNAr aminations at C2 and C6 with different amines, generating highly substituted pyrimidine cores in a single synthetic sequence [1]. This is not achievable with 5-bromo-2,4-dichloropyrimidine, where the C4–Cl reacts first [1].

5-Substituted Carbocyclic Nucleoside Analog Synthesis (Antiviral Research)

The compound is a patented, preferred intermediate for constructing 5-substituted pyrimidine carbocyclic nucleoside drugs [2]. The 5-bromo handle allows direct Sonogashira coupling with a carbocyclic sugar acetylene partner, eliminating the need for a separate 5-halogenation step that would be required if starting from a generic 2,6-dichloropyrimidine. The mild conditions and industrial scalability cited in the patent make this intermediate the rational procurement choice for antiviral nucleoside programs [2].

Orthogonal Derivatization for PROTAC Linker Attachment

In targeted protein degradation (PROTAC) research, the orthogonality of the three halogen leaving groups enables sequential attachment of (1) a target-protein-binding warhead at C5 via bromine coupling, (2) a linker at C2 via chlorine displacement, and (3) an E3 ligase ligand or solubilizing group at C6. The 4-ester can be hydrolyzed to a carboxylic acid for further conjugation or left intact to modulate physicochemical properties. The symmetrical 2,6-dichloro arrangement simplifies the design of bifunctional molecules compared to the unsymmetrical 2,4-dichloro scaffold [1].

Verification of Positional Isomer Identity Prior to Scale-Up

Given the existence of the closely related positional isomer ethyl 4-bromo-2,6-dichloropyrimidine-5-carboxylate (CAS 2957895-39-3), analytical quality control (¹H NMR, LCMS) should be performed upon receipt to confirm that the bromine is at C5 and not C4 . This is critical before committing to multi-gram scale-up, as the two isomers yield entirely different regioisomeric products. Reputable vendors provide ≥95% purity with batch-specific certificates of analysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.